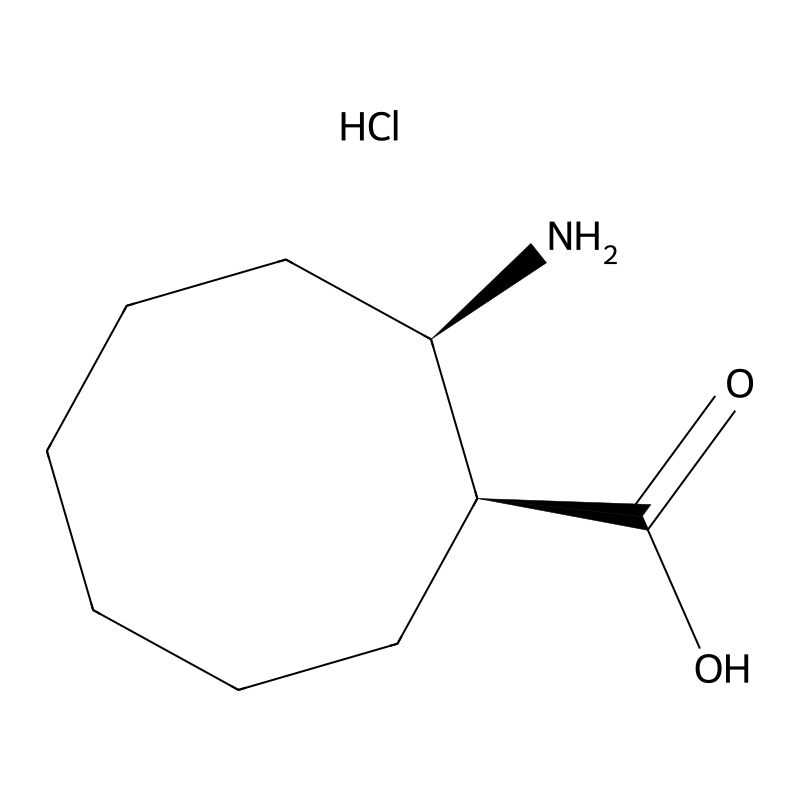

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride is a cyclic amino acid derivative characterized by a cyclooctane ring structure. This compound features an amino group and a carboxylic acid group attached to the cyclooctane, making it a unique member of the amino acid family. Its specific stereochemistry, denoted by (1S,2R), indicates the spatial arrangement of its atoms, which is crucial for its biological activity and interaction with biological systems. The hydrochloride form suggests that it is often encountered as a salt, which can enhance solubility in water and stability in various environments.

- Amine Reactions: The amino group can participate in nucleophilic substitution reactions, where it can react with electrophiles.

- Carboxylic Acid Reactions: The carboxylic acid moiety can undergo esterification or amidation reactions, forming esters or amides with alcohols or amines, respectively.

- Decarboxylation: Under certain conditions, the carboxylic acid can be removed as carbon dioxide, leading to the formation of cyclooctanamine derivatives.

These reactions are facilitated by various enzymes in biological systems, which catalyze transformations necessary for metabolic processes

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride exhibits several biological activities:

Several synthesis methods have been developed for (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride:

- Cyclization Reactions: Starting from linear precursors, cyclization can be achieved through ring-closing reactions facilitated by catalysts or heat.

- Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques, often using chiral chromatography or enzymatic methods.

- Chemical Modifications: Functional groups can be introduced or modified via standard organic reactions such as alkylation or acylation to yield the desired compound .

The applications of (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride include:

- Pharmaceuticals: It serves as a building block in the synthesis of bioactive compounds and pharmaceuticals targeting neurological disorders.

- Research: Used in studies investigating amino acid metabolism and its effects on cellular functions.

- Nutraceuticals: Potentially explored for use in dietary supplements aimed at enhancing cognitive function and reducing oxidative stress .

Interaction studies involving (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride focus on its binding affinity with various receptors and enzymes:

- Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects.

- Enzyme Inhibition: Studies may assess its role as an inhibitor or modulator of enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy .

Several compounds share structural similarities with (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Aminocyclohexane | Cycloaliphatic Amine | Smaller ring size; less steric hindrance |

| 2-Aminocyclopentanecarboxylic acid | Cyclopentane Derivative | Different ring size; potential for different reactivity |

| L-Leucine | Branched Amino Acid | Well-studied; widely used in protein synthesis |

The uniqueness of (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride lies in its specific stereochemistry and cyclic structure, which may confer distinct biological activities compared to linear amino acids and other cyclic derivatives. This stereochemical configuration could enhance its binding affinity to specific receptors or enzymes involved in neurological functions .